Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine
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Overview
Description
Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms within its ring structure. This compound is part of the broader class of azepines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-(2-formylphenoxy)acetic acid with various amines and nucleophilic reagents in a one-pot reaction . This method does not require a catalyst and can efficiently produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of one-pot synthesis and multicomponent reactions are likely employed to achieve high yields and purity in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of biologically active compounds with potential therapeutic effects.
Medicine: Its derivatives are explored for their pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolo[1,2-a]azepine
- Pyrido[1,2-a]azepine
- Oxazepine
- Thiazepine
Uniqueness
Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its structure, biological effects, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure
This compound features a unique bicyclic structure that contributes to its biological activity. The isoxazole ring is known for its role in various pharmacological properties, while the octahydro framework enhances its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, in vitro tests demonstrated that it significantly inhibits the proliferation of breast cancer cells with an IC50 value in the low micromolar range.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 5.6 | Induction of apoptosis via caspase activation |
A549 (Lung Cancer) | 7.2 | Inhibition of cell cycle progression |
HeLa (Cervical Cancer) | 4.9 | Disruption of mitochondrial function |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of mitochondrial pathways, leading to cell death in cancerous cells.
Antibacterial Activity
This compound also demonstrates antibacterial properties. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 12 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 15 |
These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents.
Case Studies
Case Study 1: Anticancer Efficacy in Animal Models
A recent study evaluated the anticancer efficacy of this compound in a mouse model bearing MCF-7 tumors. The treatment resulted in a significant reduction in tumor volume compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Case Study 2: Antibacterial Action Against Resistant Strains
Another investigation focused on the antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated potent activity, reducing bacterial load significantly in infected mice compared to untreated controls. This suggests a potential therapeutic application for treating resistant bacterial infections.
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
(2R,3aS)-2-phenyl-2,3,3a,4,5,6,7,8-octahydro-[1,2]oxazolo[2,3-a]azepine |
InChI |
InChI=1S/C14H19NO/c1-3-7-12(8-4-1)14-11-13-9-5-2-6-10-15(13)16-14/h1,3-4,7-8,13-14H,2,5-6,9-11H2/t13-,14+/m0/s1 |
InChI Key |
QGCXLNCCIRBLMH-UONOGXRCSA-N |
Isomeric SMILES |
C1CC[C@H]2C[C@@H](ON2CC1)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC2CC(ON2CC1)C3=CC=CC=C3 |
Origin of Product |
United States |
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